

An In-depth Technical Guide to 1,1,2,2-Tetraacetylethane

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Compound of Interest

Compound Name: 3,4-Diacetylhexane-2,5-dione

Cat. No.: B1293965

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Overview and Nomenclature

1,1,2,2-Tetraacetylethane (TAE) is an organic compound that, despite its name, exists predominantly in a more stable di-enol tautomeric form.^[1] Its systematic IUPAC name is **3,4-diacetylhexane-2,5-dione**.^{[2][3]} This white solid is a significant building block in synthetic chemistry, primarily utilized as a precursor for the synthesis of various heterocycles and as a bis(β-diketone) ligand in coordination chemistry.^[1] The molecule's structure is characterized by strong intramolecular hydrogen bonds that dictate its chemical and physical properties.^{[4][5]}

Structural Formula and Tautomerism

A critical aspect of 1,1,2,2-Tetraacetylethane is its existence almost exclusively as a di-enol tautomer, a structural feature confirmed by X-ray crystallography.^[1] The tetra-keto form is significantly less stable. The enol form features two planar five-membered rings stabilized by strong intramolecular hydrogen bonds, with the two rings twisted at a dihedral angle approaching 90°.^[1] Theoretical calculations indicate the hydrogen bond strength is approximately 17.3 kcal/mol per bond, which is stronger than that in its parent molecule, acetylacetone.^[5] This pronounced stability of the di-enol form governs the compound's reactivity.

Figure 1: Keto-Enol Tautomeric Equilibrium.

Physicochemical and Spectroscopic Data

The fundamental properties of 1,1,2,2-Tetraacetylethane are summarized below. Spectroscopic analysis is consistent with the highly symmetric, hydrogen-bonded di-enol structure.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	3,4-diacetylhexane-2,5-dione	[2] [3]
Synonyms	1,1,2,2-Tetraacetylethane, 3,4-Diacetyl-2,5-hexanedione	[1] [2]
CAS Number	5027-32-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1] [2]
Molecular Weight	198.22 g/mol	[3]
Appearance	White solid	[1]
Melting Point	192–193 °C	[1]

| Density | 1.305 g/cm³ | [\[1\]](#) |

Table 2: Spectroscopic Data Summary

Data Type	Availability / Key Features	Reference(s)
Mass Spectrometry	Electron Ionization (EI) spectra are publicly available.	[2] [3]
Infrared (IR) Spectrum	FTIR data available (e.g., KBr Wafer). Spectra are dominated by features of the conjugated, hydrogen-bonded enol system.	[2] [3] [4]

| Raman Spectrum | FT-Raman spectra have been obtained and analyzed in detail. | [\[4\]](#)[\[5\]](#) |

Synthesis Protocol

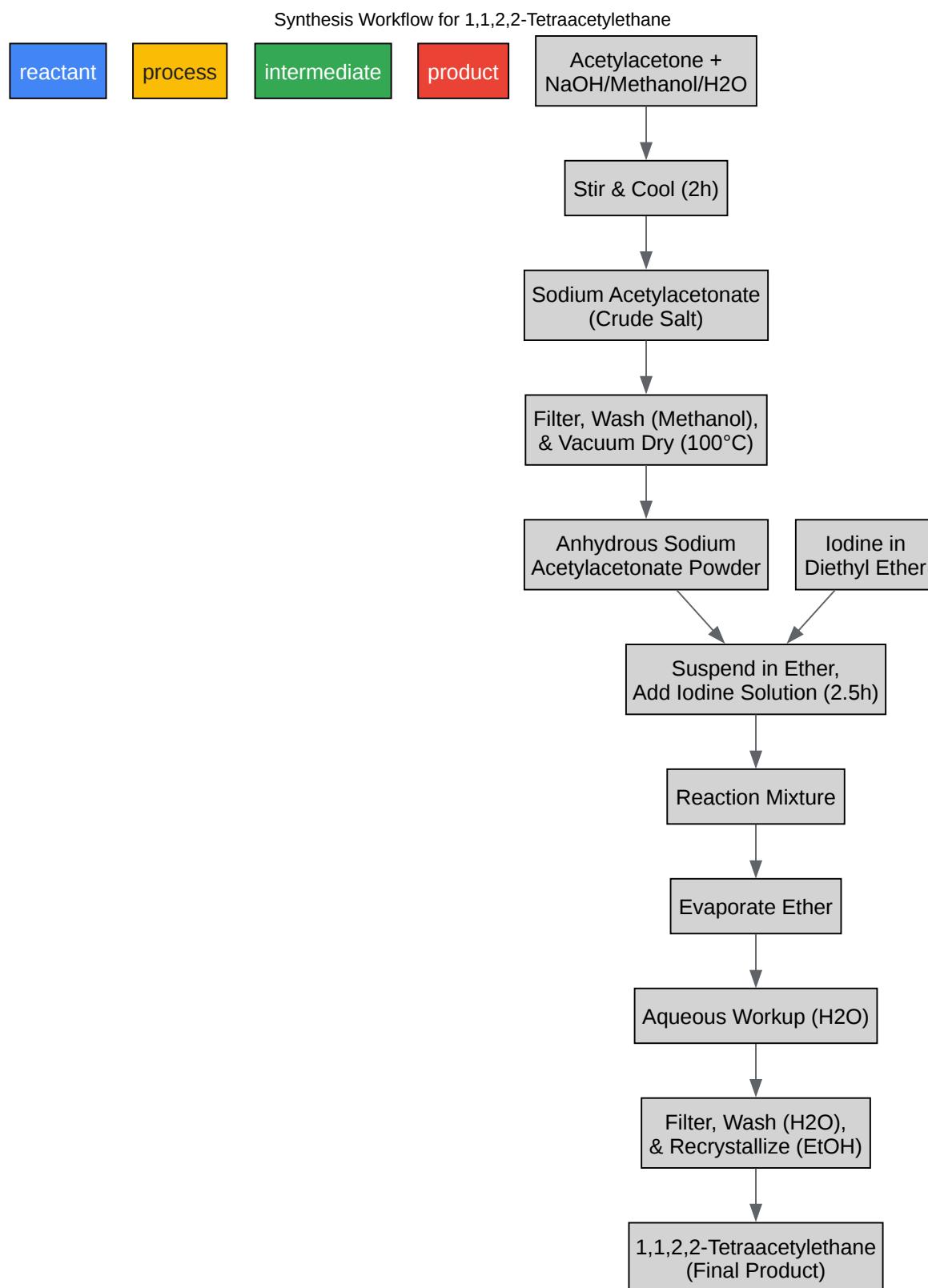
The most common and reliable synthesis of 1,1,2,2-Tetraacetylethane involves the oxidative coupling of the sodium salt of acetylacetone using iodine.^{[1][6]} The detailed experimental protocol below is adapted from *Organic Syntheses*.^[6]

Part A: Preparation of Sodium Acetylacetonate

- **Solution Preparation:** Prepare a solution by dissolving 40 g (1 mole) of sodium hydroxide in 50 mL of water, then add 200 mL of methanol.
- **Salt Formation:** Add the sodium hydroxide solution slowly with stirring to 100 g (1 mole) of acetylacetone (2,4-pentanedione) in a 500-mL Erlenmeyer flask. A creamy-white crystalline salt will separate immediately.
- **Crystallization:** Stopper the flask and cool it in an ice bath or refrigerator for at least 2 hours.
- **Isolation and Drying:** Collect the sodium salt on a Büchner funnel and wash it with two small portions of cold methanol. Air-dry the salt, then dry completely in a vacuum oven at 100°C for 3 hours. The yield of anhydrous product is typically 70–80 g.^[6]

Part B: Synthesis of 1,1,2,2-Tetraacetylethane

- **Suspension:** Grind the anhydrous sodium acetylacetonate to a fine powder. Suspend 24.4 g (0.2 mole) of the powder in 300 mL of diethyl ether in a 1-L Erlenmeyer flask equipped with a magnetic stirrer.
- **Iodine Addition:** Vigorously stir the suspension at room temperature. Dropwise, add a solution of 25.4 g (0.1 mole) of iodine dissolved in 300 mL of diethyl ether from a separatory funnel over approximately 2.5 hours.
- **Solvent Evaporation:** Pour the reaction mixture into a large flask and allow the ether to evaporate overnight in a fume hood.
- **Workup:** Add 500 mL of water to the remaining solid and let the mixture stand for 2 hours.
- **Product Isolation:** Collect the solid product on a Büchner funnel, wash thoroughly with water, and then recrystallize from 95% ethanol to yield the final product.^[6]

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the synthesis of TAE.

Applications in Research and Development

1,1,2,2-Tetraacetylene serves as a versatile ligand in organometallic chemistry. Its conjugate base is a dianion that can coordinate with metal centers to form stable complexes.^[1] For example, it has been used to prepare binuclear ruthenium(III) complexes.^[1] Its structure also makes it a valuable starting material for synthesizing complex heterocyclic systems, which are of interest in medicinal chemistry and materials science.

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